4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride
Overview
Description
4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is a chemical compound with the molecular formula C12H19N3•2HCl and a molecular weight of 278.22 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of an ethyl-substituted piperazine ring attached to an aniline moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride typically involves the reaction of 4-chloroaniline with 1-ethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The final product is obtained through crystallization and filtration, followed by drying to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid and sulfuric acid are employed for nitration and sulfonation reactions, respectively.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted aniline compounds, which can be further utilized in various chemical syntheses .
Scientific Research Applications
4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme kinetics and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-(1-Piperazinyl)aniline: This compound shares a similar piperazine ring structure but lacks the ethyl substitution, resulting in different chemical properties and reactivity.
4-(4-Methylpiperazin-1-yl)aniline: Similar to 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride, but with a methyl group instead of an ethyl group, leading to variations in its biological activity and applications.
Uniqueness
This compound is unique due to its ethyl substitution, which enhances its lipophilicity and potentially its ability to cross biological membranes. This property makes it a valuable compound in drug development and biochemical research .
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;;/h3-6H,2,7-10,13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNNXRSIFHLJQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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